molecular formula C4H2S B14199443 (Cycloprop-2-en-1-ylidene)methanethione CAS No. 865888-15-9

(Cycloprop-2-en-1-ylidene)methanethione

Cat. No.: B14199443
CAS No.: 865888-15-9
M. Wt: 82.13 g/mol
InChI Key: QBTGLUCINDLCAA-UHFFFAOYSA-N
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Description

(Cycloprop-2-en-1-ylidene)methanethione is an organic compound characterized by a cyclopropene ring attached to a methanethione group. This compound is of significant interest due to its unique structural features and reactivity, making it a valuable subject in organic chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Cycloprop-2-en-1-ylidene)methanethione typically involves the reaction of cyclopropenylidene with sulfur-containing reagents. One common method is the reaction of cyclopropenylidene with carbon disulfide under controlled conditions to yield the desired product .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: (Cycloprop-2-en-1-ylidene)methanethione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanethione group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanethione group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reaction conditions .

Scientific Research Applications

(Cycloprop-2-en-1-ylidene)methanethione has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Cycloprop-2-en-1-ylidene)methanethione involves its interaction with various molecular targets through its reactive methanethione group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The pathways involved often include nucleophilic addition or substitution reactions .

Comparison with Similar Compounds

    Cyclopropenylidene: Shares the cyclopropene ring but lacks the methanethione group.

    Methanethione Derivatives: Compounds with similar methanethione groups but different ring structures.

Properties

CAS No.

865888-15-9

Molecular Formula

C4H2S

Molecular Weight

82.13 g/mol

InChI

InChI=1S/C4H2S/c5-3-4-1-2-4/h1-2H

InChI Key

QBTGLUCINDLCAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC1=C=S

Origin of Product

United States

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